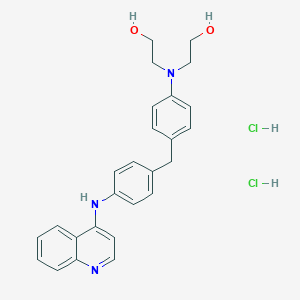
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research applications. It was first synthesized in 2006 by Wang et al. and has since been used in various studies to investigate its mechanism of action and its potential use in treating diseases.
Mechanism of Action
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride works by binding to the active site of caspases, preventing them from carrying out their normal functions. It does this by forming a covalent bond with the catalytic cysteine residue in the active site. This prevents the activation of downstream caspases and ultimately inhibits the apoptotic pathway.
Biochemical and Physiological Effects:
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce apoptosis in a variety of cell types, including neurons, cancer cells, and immune cells. 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride is its high specificity for caspases. It has been shown to be effective at inhibiting caspases without affecting other cellular processes. However, it is important to note that 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride may have off-target effects at higher concentrations. Additionally, 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride can be toxic to cells at high concentrations, so careful titration is necessary when using it in experiments.
Future Directions
There are a number of potential future directions for research involving 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride. One area of interest is the role of caspases in the development and progression of cancer. 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride has been shown to be effective at inhibiting caspases in cancer cells, and further research could investigate its potential as a cancer therapy. Additionally, 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride could be used in combination with other drugs to enhance their efficacy. Another area of interest is the potential use of 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride has been shown to reduce neuronal apoptosis in animal models of these diseases, and further research could investigate its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride involves a multistep process that includes the reaction of 4-aminobenzyl alcohol with 4-quinolinecarboxaldehyde, followed by the reaction of the resulting product with 4-(4-formylphenyl)aniline. The final product is obtained by reacting the intermediate with HCl.
Scientific Research Applications
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride has been widely used in scientific research applications as an inhibitor of caspases, a family of proteases that play a crucial role in programmed cell death. It has been shown to be effective in inhibiting caspase-3, caspase-7, and caspase-9, which are involved in the apoptotic pathway. 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride has also been used in studies investigating the role of caspases in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
properties
CAS RN |
133041-49-3 |
|---|---|
Product Name |
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride |
Molecular Formula |
C26H29Cl2N3O2 |
Molecular Weight |
486.4 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-[[4-(quinolin-4-ylamino)phenyl]methyl]anilino]ethanol;dihydrochloride |
InChI |
InChI=1S/C26H27N3O2.2ClH/c30-17-15-29(16-18-31)23-11-7-21(8-12-23)19-20-5-9-22(10-6-20)28-26-13-14-27-25-4-2-1-3-24(25)26;;/h1-14,30-31H,15-19H2,(H,27,28);2*1H |
InChI Key |
FQKWUTMXACBJEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
Other CAS RN |
133041-49-3 |
synonyms |
2-[2-hydroxyethyl-[4-[[4-(quinolin-4-ylamino)phenyl]methyl]phenyl]amin o]ethanol dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



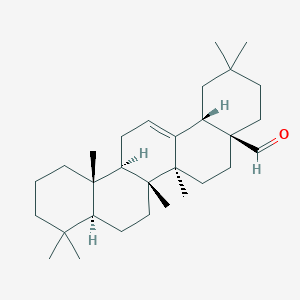
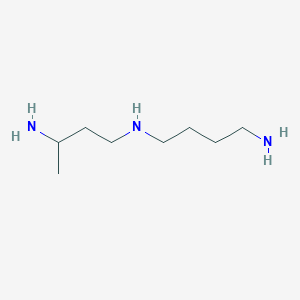
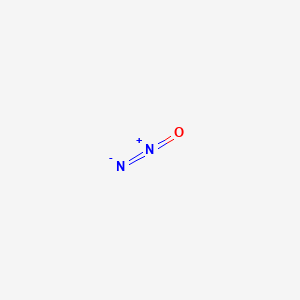


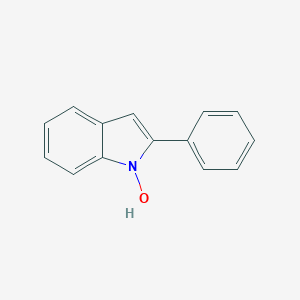
![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)
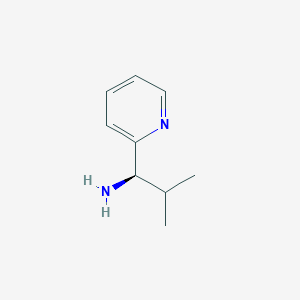

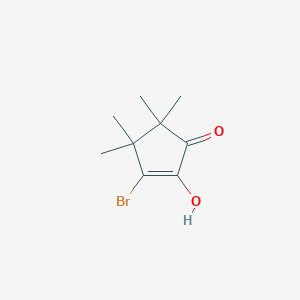



![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)